Indium sulfide is classified as a semiconductor material. It typically exists in several crystalline forms, with the most common being the β-phase (tetragonal) and the α-phase (cubic). The compound can be sourced from various natural minerals or synthesized through chemical processes. Its semiconductor properties make it suitable for applications in solar cells, sensors, and photocatalysts.
The synthesis of indium sulfide can be achieved through various methods:
Each method has its advantages and can be selected based on the desired properties of the final product.
Indium sulfide exhibits different crystalline structures depending on its phase. The β-phase has a tetragonal structure characterized by a lattice parameter ratio that influences its electronic properties. The average particle size of synthesized In₂S₃ varies with the synthesis method; for example, quantum dots produced via sonochemical methods have sizes ranging from 1 to 3 nm with specific lattice fringes corresponding to cubic crystal systems . The stoichiometry of In to S is approximately 2:3 in the compound.
Indium sulfide participates in several chemical reactions:
The mechanism by which indium sulfide functions as a photocatalyst involves light absorption leading to the excitation of electrons from the valence band to the conduction band. This process creates electron-hole pairs that can participate in redox reactions, facilitating the degradation of organic compounds. The stability of these electron-hole pairs is critical for sustained photocatalytic activity, which has been demonstrated through repeated testing without significant morphological changes .
Indium sulfide possesses several notable physical and chemical properties:
Indium sulfide has diverse applications across various scientific fields:
Indium sulfide (In2S3) emerged in the 1970s as a material for phosphors in cathode-ray tubes but gained significant traction in semiconductor research in the 1990s due to its defect-tolerant structure and optoelectronic properties. Early studies focused on its role as a non-toxic alternative to cadmium sulfide (CdS) in photovoltaic buffer layers, particularly for copper indium gallium selenide (CIGS) solar cells. By the 2000s, advances in nanostructuring enabled its application in visible-light photocatalysis and photoelectrochemical systems. Landmark research demonstrated its stability under illumination and tunable charge-carrier dynamics, positioning In2S3 as a versatile semiconductor for energy conversion and environmental remediation [1] [4].
In2S3 exhibits three temperature-dependent polymorphs: α-phase (defect cubic, <420°C), β-phase (defect spinel, 420–754°C), and γ-phase (layered hexagonal, >754°C). The β-phase dominates at room temperature and crystallizes in cubic or tetragonal structures, distinguished by indium vacancy ordering:
Table 1: Crystallographic Phases of In2S3
Phase | Structure | Stability Range | Space Group | Applications |
---|---|---|---|---|
α | Defect cubic | <420°C | I41/amd | Limited (metastable) |
β | Cubic/Tetragonal | 420–754°C | Fd3m / I41/amd | Photocatalysis, solar cells |
γ | Layered hexagonal | >754°C | P3m1 | High-temperature applications |
The bandgap ranges from 2.0–3.25 eV, influenced by synthesis methods and polymorphism. Hydrothermal cubic β-In2S3 exhibits a direct bandgap of ~2.0–2.3 eV, while spray-deposited films reach 2.72 eV [3] [4]. This variability enables tailored light absorption across the visible spectrum (400–700 nm). Defect structures, particularly indium vacancies, facilitate n-type conductivity and efficient charge separation, critical for photocatalytic activity [1] [4].
Table 2: Optical and Electrical Properties of In2S3
Property | Value Range | Dependence | Measurement Method |
---|---|---|---|
Bandgap | 2.0–3.25 eV | Phase, synthesis, doping | UV-Vis spectroscopy |
Electrical Conductivity | 10−3–10−5 S/cm | Temperature, frequency, doping | Impedance spectroscopy |
Dielectric Constant | 12–15 (1 kHz) | Crystal structure, Ni doping | Admittance spectroscopy |
Absorption Coefficient | >104 cm−1 | Wavelength, crystallinity | Spectrophotometry |
In2S3 eliminates cadmium toxicity, a major limitation of CdS and CdTe. Studies confirm minimal In3+ leakage (<0.1 ppm) during photocatalytic water treatment, well below the WHO’s cadmium limit (3 ppb) [1] [6]. Economically, indium’s abundance (0.25 ppm in Earth’s crust) and compatibility with industrial techniques like spray pyrolysis and chemical bath deposition reduce manufacturing costs. Solar cells using In2S3 buffers achieve efficiencies exceeding 16.5%, rivaling CdS-based devices [2] [6]. Life-cycle analyses further confirm lower environmental impact during production and disposal [1].
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